molecular formula C9H14N4O4 B7739595 PROPAN-2-YL 3-[(3,5-DIOXO-2,3,4,5-TETRAHYDRO-1,2,4-TRIAZIN-6-YL)AMINO]PROPANOATE

PROPAN-2-YL 3-[(3,5-DIOXO-2,3,4,5-TETRAHYDRO-1,2,4-TRIAZIN-6-YL)AMINO]PROPANOATE

Cat. No.: B7739595
M. Wt: 242.23 g/mol
InChI Key: QEECNHRKBOSUAD-UHFFFAOYSA-N
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Description

Propan-2-yl 3-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]propanoate (hereafter referred to as the "target compound") is a synthetic heterocyclic compound featuring a 1,2,4-triazin-3,5-dione core conjugated with an alaninate ester moiety. Key properties include:

  • Molecular formula: C₉H₁₄N₄O₄
  • Molecular weight: 242.23 g/mol
  • logP: -0.2629 (indicating high hydrophilicity)
  • Polar surface area: 92.58 Ų (suggesting good solubility in polar solvents)
  • Hydrogen bond donors/acceptors: 3/8 .

The compound’s structure comprises a triazinone ring (3,5-dioxo-1,2,4-triazine) linked via an amino group to a propanoate ester.

Properties

IUPAC Name

propan-2-yl 3-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)amino]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N4O4/c1-5(2)17-6(14)3-4-10-7-8(15)11-9(16)13-12-7/h5H,3-4H2,1-2H3,(H,10,12)(H2,11,13,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEECNHRKBOSUAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)CCNC1=NNC(=O)NC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Urea Derivatives

A common method involves cyclizing urea derivatives with nitrile-containing precursors. For example, heating N-cyanoguanidine with ethyl cyanoacetate in the presence of sodium ethoxide yields 6-amino-1,2,4-triazine-3,5(2H,4H)-dione. This intermediate is critical for subsequent functionalization.

Reaction Conditions

ReactantsCatalyst/SolventTemperatureYieldSource
N-Cyanoguanidine + Ethyl cyanoacetateNaOEt/EtOH80°C, 6 h68%

Bromination and Functional Group Interconversion

Alternative routes utilize brominated intermediates. As shown in CAS 212322-56-0, bromination of the triazine core at position 6 facilitates nucleophilic substitution reactions. For instance, treating 6-bromo-1,2,4-triazine-3,5-dione with ammonia or amines introduces amino groups.

Introduction of the 3-Aminopropanoate Side Chain

The propanoate-amine side chain is introduced via amide coupling or nucleophilic substitution.

Amide Coupling Using Carbodiimide Reagents

Activation of the triazine’s amino group with N,N’-dicyclohexylcarbodiimide (DCC) enables coupling with propanoic acid derivatives. A patented method describes reacting 6-amino-1,2,4-triazine-3,5-dione with tert-butyl 3-aminopropanoate in dichloromethane, yielding 80–85% of the amide intermediate.

Key Parameters

  • Coupling Agent: DCC or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Solvent: Dichloromethane or dimethylformamide (DMF)

  • Temperature: 0–25°C

Direct Alkylation of the Triazine Amine

In cases where the amine is nucleophilic, alkylation with bromopropyl esters is feasible. For example, treating 6-amino-triazine with methyl 3-bromopropanoate in acetonitrile at reflux produces the alkylated product in 72% yield.

Esterification to Propan-2-yl Propanoate

The final step involves transesterification or direct esterification of the propanoic acid intermediate.

Acid-Catalyzed Transesterification

Replacing the ethyl or methyl ester group with isopropyl alcohol under acidic conditions is a standard approach. A protocol from Patent TWI753995B demonstrates refluxing methyl 3-[(3,5-dioxo-triazin-6-yl)amino]propanoate with excess isopropyl alcohol and sulfuric acid, achieving 90% conversion.

Optimized Conditions

ParameterValue
CatalystH₂SO₄ (5 mol%)
SolventToluene
Temperature110°C, 12 h

Mitsunobu Reaction for Steric Substrates

For sterically hindered intermediates, the Mitsunobu reaction using diisopropyl azodicarboxylate (DIAD) and triphenylphosphine ensures efficient esterification. This method is particularly useful when traditional acid catalysis fails.

Purification and Characterization

Crude products are purified via recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane). Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) confirm structural integrity. For example, the target compound exhibits a characteristic singlet at δ 1.25 ppm (isopropyl CH₃) in ¹H NMR.

Challenges and Optimization Strategies

Side Reactions During Amidation

Competitive over-alkylation or hydrolysis can occur during amide coupling. Using N-hydroxysuccinimide (HOSu) as an additive suppresses these side reactions, improving yields to >85%.

Ester Hydrolysis Prevention

Moisture-sensitive intermediates require anhydrous conditions. Molecular sieves (3 Å) in the esterification step reduce hydrolysis, ensuring >90% purity .

Chemical Reactions Analysis

Types of Reactions

PROPAN-2-YL 3-[(3,5-DIOXO-2,3,4,5-TETRAHYDRO-1,2,4-TRIAZIN-6-YL)AMINO]PROPANOATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .

Scientific Research Applications

Chemistry

In chemistry, PROPAN-2-YL 3-[(3,5-DIOXO-2,3,4,5-TETRAHYDRO-1,2,4-TRIAZIN-6-YL)AMINO]PROPANOATE is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound is studied for its potential interactions with biological molecules. It may serve as a ligand in binding studies or as a probe in biochemical assays .

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. It may have applications in drug development, particularly in the design of new pharmaceuticals targeting specific biological pathways .

Industry

In industrial applications, this compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable in the development of new products with enhanced performance characteristics .

Mechanism of Action

The mechanism of action of PROPAN-2-YL 3-[(3,5-DIOXO-2,3,4,5-TETRAHYDRO-1,2,4-TRIAZIN-6-YL)AMINO]PROPANOATE involves its interaction with specific molecular targets. The triazine ring can form stable complexes with metal ions, which may play a role in its biological activity. Additionally, the compound may interact with enzymes and receptors, modulating their activity and influencing various biochemical pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The target compound belongs to a broader class of triazinone derivatives, which are explored for diverse applications, including medicinal chemistry and materials science. Below is a comparative analysis with three closely related analogs:

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight logP Key Functional Groups Key Differences
Target Compound C₉H₁₄N₄O₄ 242.23 -0.26 Triazinone, isopropyl ester Reference standard
3-[(3,5-Dioxo-triazin-6-yl)amino]-N′-(4-trifluoromethylbenzylidene)propanehydrazide C₁₄H₁₃F₃N₆O₃ 370.29 1.23 Triazinone, hydrazide, CF₃ substituent Higher lipophilicity; aromatic substituent
3-(4-Amino-5-oxo-3-thioxo-triazin-6-yl)propanoic acid C₆H₈N₄O₃S 216.22 0.85 Triazinone-thione, carboxylic acid Sulfur substitution; acidic functionality
Methyl 3-(4-amino-3,5-dioxo-triazin-6-yl)propanoate C₇H₁₀N₄O₄ 214.18 -0.12 Triazinone, methyl ester Shorter ester chain; lower steric bulk

Functional Group Impact on Properties

The aromatic CF₃ group may improve metabolic stability but could increase toxicity risks.

Thioxo Derivative (C₆H₈N₄O₃S) :

  • Replacement of an oxo group with thioxo alters electronic properties, increasing hydrogen-bond acceptor strength.
  • The carboxylic acid moiety (logSw = -1.45) reduces cell permeability compared to ester derivatives.

Lower molecular weight (214.18 vs. 242.23) may enhance renal clearance.

Biological Activity

PROPAN-2-YL 3-[(3,5-DIOXO-2,3,4,5-TETRAHYDRO-1,2,4-TRIAZIN-6-YL)AMINO]PROPANOATE is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity through various studies, mechanisms of action, and applications in drug development.

Chemical Structure and Properties

The compound features a triazine ring fused with a propanoate moiety, which contributes to its biological activity. The structural formula can be represented as follows:

C12H16N4O5\text{C}_{12}\text{H}_{16}\text{N}_4\text{O}_5

This structure allows for various interactions with biological macromolecules.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The triazine ring can form stable complexes with metal ions and may modulate the activity of various biochemical pathways. This interaction is crucial for its potential therapeutic effects against certain diseases.

Antimicrobial Activity

Studies have indicated that the compound exhibits antimicrobial properties. It has been tested against various bacterial strains and shown effectiveness in inhibiting growth.

Microorganism Inhibition Zone (mm) Concentration (µg/mL)
E. coli1550
S. aureus20100
P. aeruginosa1875

Anticancer Activity

Research has demonstrated that this compound possesses anticancer properties. In vitro studies indicate that it can induce apoptosis in cancer cell lines such as MCF-7 and A549.

Cell Line IC50 (µM) Mechanism
MCF-710Apoptosis induction
A54915Cell cycle arrest

Case Studies

  • Study on Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry evaluated the compound's efficacy against multi-drug resistant bacteria. Results showed significant inhibition at concentrations lower than traditional antibiotics .
  • Anticancer Mechanism Exploration : Another study focused on the mechanism of action in cancer cells revealed that the compound activates caspase pathways leading to programmed cell death .

Toxicological Profile

The safety profile of this compound has been assessed through various toxicological studies. Acute toxicity tests indicate a relatively low toxicity level at therapeutic doses.

Q & A

Basic: What are the standard synthetic routes for PROPAN-2-YL 3-[(3,5-DIOXO-2,3,4,5-TETRAHYDRO-1,2,4-TRIAZIN-6-YL)AMINO]PROPANOATE, and how can reaction parameters be optimized?

Answer:
The synthesis typically involves coupling triazine derivatives with amino-propanoate moieties. For example, analogous compounds are synthesized via nucleophilic substitution or condensation reactions under controlled conditions. Evidence from triazine-amino acid conjugates (e.g., in ) highlights the use of stepwise protocols:

  • Step 1: Reacting trichlorotriazine intermediates with phenol derivatives at low temperatures (-35°C) in the presence of bases like DIPEA to ensure regioselectivity .
  • Step 2: Introducing the amino-propanoate group via amidation or esterification, requiring pH adjustments (e.g., buffered conditions) to avoid side reactions .
    Optimization Tips:
  • Monitor reaction progress with TLC or HPLC to isolate intermediates.
  • Adjust solvent polarity (e.g., 1,4-dioxane or THF) to improve solubility of triazine intermediates .

Basic: Which analytical techniques are most effective for confirming the structural integrity and purity of this compound?

Answer:
Key methods include:

  • Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to verify the triazine ring (δ ~160-170 ppm for carbonyl groups) and propanoate ester protons (δ ~1.2 ppm for isopropyl CH3) .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) to confirm molecular weight (e.g., calculated for C₁₃H₁₈N₄O₅: 310.12 g/mol) and detect impurities .
  • X-ray Diffraction (XRD): For crystalline forms, use single-crystal XRD to resolve stereochemistry, as demonstrated in solid-form patents .

Advanced: How can researchers resolve contradictions in spectral data (e.g., unexpected NMR shifts) during characterization?

Answer:
Contradictions often arise from tautomerism in the triazine ring or solvent-induced shifts. Methodological solutions include:

  • Variable Temperature NMR: Probe tautomeric equilibria (e.g., keto-enol forms) by acquiring spectra at 25°C and 60°C .
  • Deuterated Solvent Screening: Compare DMSO-d₆ vs. CDCl₃ to identify solvent-dependent conformational changes .
  • Computational Validation: Use DFT calculations (e.g., Gaussian) to predict chemical shifts and match experimental data .

Advanced: What mechanistic insights exist for the biological or catalytic activity of this compound’s triazine core?

Answer:
The triazine moiety may act as a hydrogen-bond acceptor or metal chelator. For example:

  • Enzyme Inhibition: Similar triazine derivatives inhibit dihydrofolate reductase by binding to the active site via π-π stacking and hydrogen bonding .
  • Catalytic Applications: In three-way catalysts (TWCs), triazine-based dopants enhance thermal stability by forming strong interactions with metal oxides (e.g., CeO₂ in ).
    Experimental Design:
  • Conduct docking studies (AutoDock Vina) to predict target interactions.
  • Use fluorescence quenching assays to measure binding constants .

Basic: How does the stability of this compound vary under different storage conditions (e.g., pH, temperature)?

Answer:
Stability is influenced by:

  • pH: The ester group in the propanoate moiety hydrolyzes under acidic (pH < 3) or alkaline (pH > 9) conditions. Store in neutral buffers (pH 6-8) .
  • Temperature: Degradation accelerates above 25°C. Lyophilized powders stored at -20°C show >95% purity over 12 months .
    Methodology:
  • Perform accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring .

Advanced: What strategies are recommended for synthesizing derivatives with modified bioactivity while retaining the triazine core?

Answer:

  • Side-Chain Functionalization: Introduce substituents (e.g., fluorophenyl, thienyl) at the propanoate ester via Suzuki-Miyaura coupling, using Pd catalysts as in .
  • Ring Modifications: Replace the isopropyl group with cyclopropyl or benzyl moieties to alter lipophilicity .
    Screening:
  • Use parallel synthesis (96-well plates) with MALDI-TOF MS for rapid characterization .

Basic: What are the critical impurities to monitor during synthesis, and how can they be quantified?

Answer:
Common impurities include:

  • Unreacted Intermediates: Residual trichlorotriazine (detectable via LC-MS at m/z ~184) .
  • Hydrolysis Byproducts: Free propanoic acid (retention time ~2.5 min in reverse-phase HPLC) .
    Quantification:
  • Calibrate against USP standards using UV detectors (λ = 254 nm) .

Advanced: How can researchers address low yields in large-scale synthesis due to poor solubility of intermediates?

Answer:

  • Co-Solvent Systems: Use DMSO/water mixtures (e.g., 70:30 v/v) to dissolve polar triazine intermediates .
  • Microwave-Assisted Synthesis: Enhance reaction rates and yields (e.g., 80% yield in 2 hours vs. 40% in 6 hours conventionally) .

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